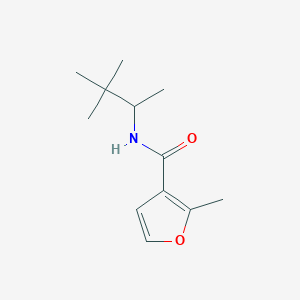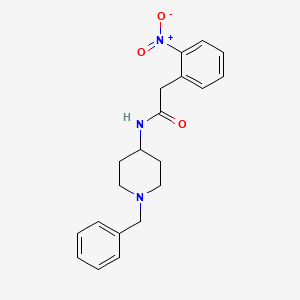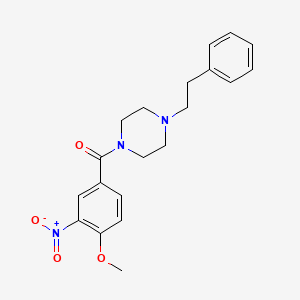![molecular formula C13H15N3O4S2 B4180685 (5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4180685.png)
(5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
1-[(5-Methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is a complex organic compound that features a combination of isoxazole and thienylsulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the isoxazole and thienylsulfonyl intermediates. The isoxazole ring can be synthesized through a cycloaddition reaction involving nitrile oxides and alkynes . The thienylsulfonyl group can be introduced via sulfonylation reactions using thienylsulfonyl chloride and appropriate bases .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the isoxazole moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-METHYL-3-ISOXAZOLYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The isoxazole and thienylsulfonyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-[(5-Methyl-3-isoxazolyl)carbonyl]aminoacetic acid
- 2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness: 1-[(5-Methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is unique due to the combination of isoxazole and thienylsulfonyl groups attached to a piperazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-10-9-11(14-20-10)13(17)15-4-6-16(7-5-15)22(18,19)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFYHSWPCWJLPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180610.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4180613.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4180620.png)
![1-{4-[(3,4-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}-2-(3,4-DIMETHYLPHENOXY)-1-ETHANONE](/img/structure/B4180628.png)
![N-{3-[(CARBAMOYLAMINO)CARBONYL]THIOPHEN-2-YL}ACETAMIDE](/img/structure/B4180636.png)



![2-(2-CHLORO-6-FLUOROPHENYL)-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B4180663.png)
![4-{[(2-FURYLCARBONYL)AMINO]METHYL}BENZOIC ACID](/img/structure/B4180671.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B4180680.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide](/img/structure/B4180693.png)

